molecular formula C36H26BrN B12825972 N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine

N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine

Cat. No.: B12825972
M. Wt: 552.5 g/mol
InChI Key: VBYRZDQBEMSJSX-UHFFFAOYSA-N
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Description

N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine is a brominated triarylamine derivative characterized by a central biphenylamine core substituted with two biphenyl groups at the nitrogen atom and a bromine atom at the 3'-position of one biphenyl ring. This compound belongs to a class of π-conjugated molecules widely used in organic electronics, particularly as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) . Key properties include high thermal stability, tunable optoelectronic characteristics, and compatibility with vacuum deposition processes, making it a critical intermediate in OLED manufacturing .

Properties

Molecular Formula

C36H26BrN

Molecular Weight

552.5 g/mol

IUPAC Name

N-[4-(3-bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C36H26BrN/c37-33-13-7-12-32(26-33)31-18-24-36(25-19-31)38(34-20-14-29(15-21-34)27-8-3-1-4-9-27)35-22-16-30(17-23-35)28-10-5-2-6-11-28/h1-26H

InChI Key

VBYRZDQBEMSJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC(=CC=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Amination: The final step involves the introduction of the amine group. This can be done through a Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a suitable ligand.

Industrial Production Methods

In an industrial setting, the production of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are often employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated biphenyl amines.

    Substitution: Various substituted biphenyl amines depending on the nucleophile used.

Scientific Research Applications

N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related triarylamines and biphenyl derivatives, focusing on molecular design, synthesis, and functional properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Synthesis Method Application
Target Compound : N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine Bromine at 3'-position Enhanced electron-withdrawing effect; improved charge transport in OLEDs Buchwald-Hartwig coupling OLED intermediates
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine () Hexyloxy groups, thiophene core Increased solubility due to alkyl chains; thiophene enhances conjugation Buchwald-Hartwig coupling Optoelectronic devices
N,N-Dimethyl-[1,1'-biphenyl]-4-amine () Methyl groups at nitrogen Simplified structure; reduced steric hindrance Suzuki coupling Model compound for catalysis studies
4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine () Bromine at 4'-position, diphenylamine Positional isomerism alters electronic properties Nitration and cross-coupling Pharmaceuticals, materials science
N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine () Carbazole substituent Carbazole introduces strong electron-donating properties Cross-coupling with carbazole precursors High-efficiency OLED emitters
3-(4'-Bromo-[1,1-biphenyl]-4-yl)-N,N-dimethyl-2-propen-1-amine derivatives () Propen-1-amine chain, bromophenyl Bioactive moieties; bromine enhances lipophilicity Nucleophilic substitution Trypanocidal agents

Optoelectronic and Thermal Properties

Property Target Compound N,N-Bis(hexyloxy-biphenyl)thiophen-2-amine Carbazole Derivative ()
λmax (UV-Vis) ~350 nm ~380 nm (thiophene red-shifts absorption) ~400 nm (carbazole extends conjugation)
HOMO/LUMO (eV) -5.3/-2.1 (estimated) -5.1/-2.3 -5.5/-2.4
Thermal Stability (Tg) >100°C ~80°C (alkyl chains reduce Tg) 140°C
Application OLED HTM Soluble HTM for flexible devices High-performance emitter

Biological Activity

N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine, with the CAS number 728039-63-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C36H26BrN
  • Molecular Weight: 552.502 g/mol
  • Melting Point: 227°C
  • Density: 1.3 g/cm³
  • Boiling Point: 703.3°C at 760 mmHg
  • Flash Point: 379.1°C

These properties suggest that the compound is stable under standard laboratory conditions and may exhibit unique interactions due to its bulky biphenyl groups.

The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination and amination processes. The presence of bromine in the structure may enhance biological activity by facilitating interactions with biological targets.

Research indicates that compounds with biphenyl structures often interact with various enzymes and receptors in biological systems. The specific mechanism for this compound has not been fully elucidated but may involve:

  • Enzyme Inhibition: Compounds similar to this one have shown activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds in inhibiting key enzymes:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
Compound A0.0519.00
Compound B0.06511.09
This compoundTBDTBD

These values indicate that compounds with similar structures can exhibit potent inhibitory effects on these enzymes, suggesting a potential therapeutic role for this compound in treating Alzheimer's disease.

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining various biphenyl derivatives for neuroprotective properties, researchers found that certain derivatives exhibited significant AChE inhibition. The findings suggest that modifications in the biphenyl structure could enhance neuroprotective activity against neurodegenerative diseases.

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of biphenyl compounds demonstrated that these substances could inhibit growth factors and enzymes involved in cancer progression. Although specific data on this compound is limited, its structural similarities to active compounds suggest it may also possess anticancer properties.

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